molecular formula C7H7ClN2O2 B1360359 4-Chloro-2-methyl-6-nitroaniline CAS No. 62790-50-5

4-Chloro-2-methyl-6-nitroaniline

Cat. No. B1360359
CAS RN: 62790-50-5
M. Wt: 186.59 g/mol
InChI Key: QDSCDFKGUAONPC-UHFFFAOYSA-N
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Description

“4-Chloro-2-methyl-6-nitroaniline” is a chemical compound with the empirical formula C7H7ClN2O2 . It is used as a pharmaceutical intermediate and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of “4-Chloro-2-methyl-6-nitroaniline” involves a reaction with N-chloro-succinimide and acetic acid under an inert atmosphere . The reaction mixture is stirred at room temperature for the appropriate reaction times .


Molecular Structure Analysis

The molecular structure of “4-Chloro-2-methyl-6-nitroaniline” is characterized by a monoclinic structure with Pc space group . The SMILES string representation of the molecule is Cc1cc (Cl)cc (c1N) [N+] ( [O-])=O .


Chemical Reactions Analysis

The chemical reactions involving “4-Chloro-2-methyl-6-nitroaniline” are typically characterized by nitration, conversion from the nitro group to an amine, and bromination . The nitro group is meta directing, which means that the first step needs to be the nitration .

Scientific Research Applications

Field

This application falls under the field of Optoelectronics and Photonics .

Application

4-Chloro-2-methyl-6-nitroaniline is used in the development of organic nonlinear optical (NLO) single crystals . These crystals are of great consequence in the field of optoelectronics, photonics, nonlinear optical, and laser technology .

Method

The crystal of 4-Chloro-2-methyl-6-nitroaniline was developed by a slow evaporation method at 40 °C . The crystal was grown in a monoclinic structure with a Pc space group .

Results

The grown crystal was found to be thermally stable up to 115 °C and was identified as a soft material . The NLO second harmonic generation efficiency was tested by the Kurtz Perry powder method .

Crystal Growth

Field

This application is in the field of Material Science .

Application

4-Chloro-2-methyl-6-nitroaniline is used in the growth and characterization of organic crystals .

Method

The vertical Bridgman approach was used to effectively produce the bulk organic crystal . The growth atmosphere and the lowering rate were identified to obtain a homogeneous mixture of the compounds and initiate the nucleation process .

Results

The formed crystal has a monoclinic crystal structure with the space group P21/c . The thermal stability and kinetic parameters were examined using thermogravimetric analysis and differential thermal curves .

Electrospinning Technique

Field

This application is in the field of Nanotechnology .

Application

4-Chloro-2-methyl-6-nitroaniline was used in preparing in-plane aligned nanofibers by the electrospinning technique .

Method

The specific method of application or experimental procedures for this application was not detailed in the source .

Results

The specific results or outcomes obtained for this application were not detailed in the source .

properties

IUPAC Name

4-chloro-2-methyl-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSCDFKGUAONPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70211868
Record name 4-Chloro-2-methyl-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70211868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methyl-6-nitroaniline

CAS RN

62790-50-5
Record name 4-Chloro-2-methyl-6-nitroaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062790505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-2-methyl-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70211868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
LK Dyall - Australian journal of chemistry, 1984 - CSIRO Publishing
… 4-Chloro-2-methyl-6-nitroaniline was prepared by passing C1, gas (0.05 mole) into a solution of 2-methyl-6-nitroaniline (0.01 mole) in conc. HCl(25 ml) at 0". Basification (conc. …
Number of citations: 28 www.publish.csiro.au
T Nyhammar, S Grivas - Acta Chemica Scandinavica. Series B …, 1986 - europepmc.org
… The mutagenic title compound (5,8-DiMeIQx) was synthesized by two different routes: from 2-methyl-4,6-dinitroaniline; and from 4-chloro-2-methyl-6-nitroaniline. The latter and more …
Number of citations: 16 europepmc.org
J Wang, RA Mook Jr, X Ren, Q Zhang, G Jing… - Bioorganic & medicinal …, 2018 - Elsevier
… under vacuum to yield 13.3 g of 4-chloro-2-methyl-6-nitroaniline as an orange-red solid. 1H … was added 2.24 g (11.95 mmol) of 4-chloro-2-methyl-6-nitroaniline and 95% ethanol (56 mL)…
Number of citations: 11 www.sciencedirect.com
H Me, H Me - Acta Chemica Scandinaviea, 1993 - actachemscand.org
2-Amino-3-methyl-3#-imidazo [4, 5-/] quinoxaline, all its derivatives with 1-4 methyl groups in positions 4, 5, 7 and 8, and 2-amino-3, 5-dimethyl-7, 8-diphenyl-3i/-imidazo [4, 5-/] …
Number of citations: 22 actachemscand.org

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